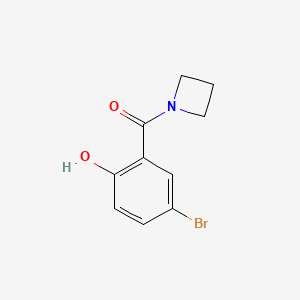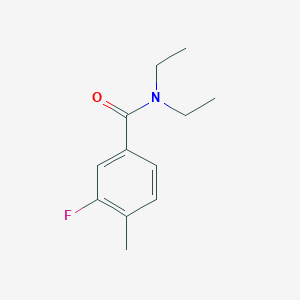
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone, commonly known as FPBM, is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. FPBM belongs to the family of benzothiophene derivatives and has been synthesized using various methods.
作用机制
The exact mechanism of action of FPBM is not fully understood. However, it has been suggested that it acts as a positive allosteric modulator of the GABAA receptor, which is responsible for inhibitory neurotransmission in the brain. FPBM has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and physiological effects:
FPBM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is responsible for inhibitory neurotransmission. FPBM has also been shown to increase the levels of BDNF, which is involved in neuroplasticity and neuroprotection. In addition, FPBM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in inflammation and neurodegeneration.
实验室实验的优点和局限性
FPBM has several advantages for lab experiments. It has a high degree of selectivity for the GABAA receptor, which makes it a useful tool for studying the role of the GABAA receptor in various physiological and pathological conditions. FPBM also has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of FPBM is its relatively low potency, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on FPBM. One area of interest is the development of more potent analogs of FPBM that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic effects of FPBM in various neurological and psychiatric disorders. Finally, further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
Conclusion:
In conclusion, FPBM is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmacological agent. It has been synthesized using various methods and has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. Further research is needed to fully elucidate the mechanism of action of FPBM and its effects on the brain and behavior.
合成方法
FPBM can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig coupling reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing FPBM is the Suzuki-Miyaura coupling reaction, which involves the reaction between 5-fluoro-2-iodobenzothiophene and pyrrolidin-1-ylmethanone in the presence of a palladium catalyst.
科学研究应用
FPBM has been extensively studied for its potential as a pharmacological agent. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. FPBM has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNOS/c14-10-3-4-11-9(7-10)8-12(17-11)13(16)15-5-1-2-6-15/h3-4,7-8H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTRHOPTQHHNCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)



![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)



![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)